molecular formula C15H18N4O B1381049 1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 1803587-25-8

1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No. B1381049
M. Wt: 270.33 g/mol
InChI Key: NXXFERNANCMBDS-UHFFFAOYSA-N
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Description

1-Phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, also known as PPPC, is a synthetic compound with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C14H19N3O and a molecular weight of 249.32 g/mol. PPPC has a number of unique properties that make it useful in a variety of scientific research applications, including its ability to act as an agonist or antagonist of various receptors.

Scientific Research Applications

Glycine Transporter Inhibition

1-Phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide analogs have been explored for their potential as glycine transporter 1 (GlyT1) inhibitors. GlyT1 inhibitors are of interest due to their potential therapeutic applications in neuropsychiatric disorders. For example, the compound 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, a structurally related compound, demonstrated potent GlyT1 inhibitory activity, good pharmacokinetic profile, and significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects (Yamamoto et al., 2016).

Antimicrobial and Antiviral Properties

Some derivatives of 1-Phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide have demonstrated antimicrobial and antiviral activities. For instance, certain pyrazole carboxamide derivatives have shown good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).

Cancer Research

Derivatives of this compound have also been studied for their potential applications in cancer research. For example, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and found to block the formation of blood vessels in vivo in a chick chorioallantoic membrane model, indicating potential anti-angiogenic and cytotoxic effects which are valuable in cancer treatment (Kambappa et al., 2017).

CB1 Cannabinoid Receptor Studies

Certain analogs of 1-Phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide have been used in studies involving the CB1 cannabinoid receptor. These studies are significant for understanding the molecular interaction of antagonists with the CB1 cannabinoid receptor, which is relevant for the development of therapeutic agents targeting this receptor (Shim et al., 2002).

Chemical Synthesis and Characterization

The compound and its derivatives have been subjects of chemical synthesis and structure characterization studies, contributing to the field of organic chemistry and drug development. For example, research on microwave-assisted direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate demonstrates the utility of this compound in synthetic organic chemistry (Milosevic et al., 2015).

properties

IUPAC Name

1-phenyl-3-piperidin-3-ylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c16-15(20)13-10-19(12-6-2-1-3-7-12)18-14(13)11-5-4-8-17-9-11/h1-3,6-7,10-11,17H,4-5,8-9H2,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXFERNANCMBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

CAS RN

1803587-25-8
Record name 1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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